N-benzylphenylalanine methyl ester
Overview
Description
N-benzylphenylalanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of phenylalanine, with the carboxyl group esterified to form a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylphenylalanine methyl ester can be synthesized through several methods. One common approach involves the esterification of N-benzylphenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of acid catalysts and controlled temperature conditions are critical to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzylphenylalanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and a strong acid or base.
Transesterification: The ester group can be exchanged with another alcohol in the presence of an acid or base catalyst.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Transesterification: Methanol or ethanol with an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: N-benzylphenylalanine and methanol.
Transesterification: New ester derivatives depending on the alcohol used.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
N-benzylphenylalanine methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including peptides and other amino acid derivatives.
Biological Studies: It is used in studies investigating the role of amino acid derivatives in biological systems and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-benzylphenylalanine methyl ester involves its interaction with specific molecular targets in biological systems. The benzyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzylphenylalanine methyl ester can be compared with other similar compounds, such as:
N-benzoylphenylalanine: Similar in structure but with a benzoyl group instead of a benzyl group.
N-acetylphenylalanine methyl ester: Contains an acetyl group instead of a benzyl group, leading to different chemical properties and uses.
Phenylalanine methyl ester: Lacks the benzyl group, resulting in different biological activity and applications.
The uniqueness of this compound lies in its combination of the benzyl group and the ester functionality, which imparts specific chemical and biological properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZTBHOYNXMKJ-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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